![molecular formula C8H9ClN2O2 B13631253 ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol This compound features a benzodioxole ring substituted with a chloromethyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides, while nucleophilic substitution of the chloromethyl group can yield various substituted derivatives .
Scientific Research Applications
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine: This compound features a glycine moiety instead of a hydrazine group and has different chemical and biological properties.
(E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound has a sulfonohydrazide group and is used for the detection of carcinogenic lead.
Uniqueness
((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine is unique due to its specific structure, which combines a benzodioxole ring with a chloromethyl group and a hydrazine moiety. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methylhydrazine |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-10)2-7-8(6)13-4-12-7/h1-2,11H,3-4,10H2 |
InChI Key |
ZUYDFOHXYUEREB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


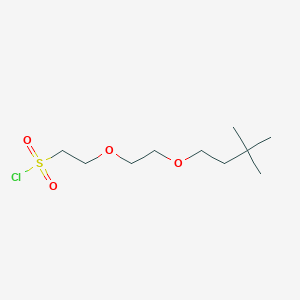
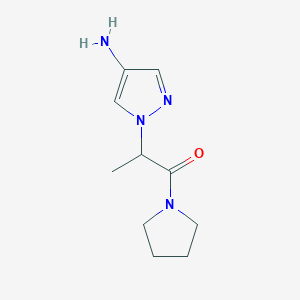
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
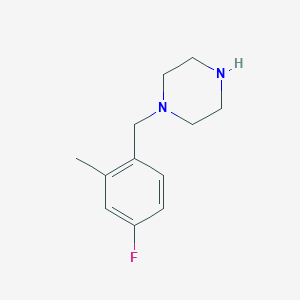

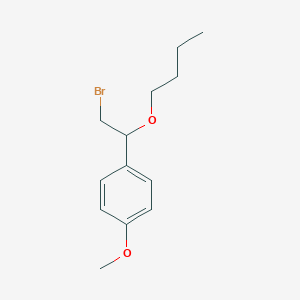



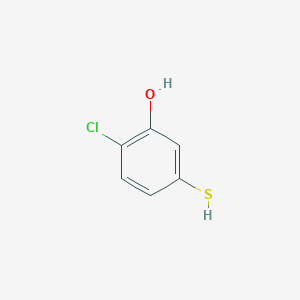

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)


